4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride
Description
Table 1: Computed Bond Lengths and Angles
| Parameter | Value (Å/°) | Method |
|---|---|---|
| C=O (urea) | 1.23 | B3LYP/6-31G* |
| S–O (sulfonyl) | 1.43 | B3LYP/6-31G* |
| N–C–N (urea) | 122° | MP2/6-311G** |
| Dihedral (C=O to SO₂Cl) | 87° | B3LYP/6-31G* |
The 2-methoxyethyl groups introduce steric hindrance, causing a 30° deviation from planarity in the urea moiety. This distortion reduces π-conjugation between the carbonyl and sulfonyl groups, as evidenced by natural bond orbital (NBO) analysis showing reduced electron delocalization . The sulfonyl chloride group exhibits tetrahedral geometry with S–O bond lengths of 1.43 Å and O–S–O angles of 109.5°, consistent with sp³ hybridization .
X-ray Crystallographic Studies of Sulfonyl-Ureido Conformation
Single-crystal X-ray diffraction confirms the non-planar conformation predicted computationally. The urea carbonyl (C=O) forms an intramolecular hydrogen bond with the sulfonyl oxygen (O···H–N distance: 2.1 Å), stabilizing a twisted geometry (Figure 1). Key crystallographic data include:
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a=8.42 Å, b=10.15 Å, c=12.73 Å |
| Dihedral (C=O/SO₂Cl) | 85° |
| Hydrogen bond network | O···H–N (2.1 Å) |
The sulfonyl chloride group participates in intermolecular Cl···O interactions (3.2 Å) with adjacent molecules, forming a layered crystal lattice. This packing motif contrasts with simpler aryl sulfonamides, where π-stacking dominates . The 2-methoxyethyl groups adopt a gauche conformation, minimizing steric clashes between methoxy oxygen and the urea backbone .
Vibrational Spectroscopy (FTIR/Raman) of Functional Groups
FTIR and Raman spectra provide fingerprints for key functional groups:
Table 3: Vibrational Assignments
| Group | FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| S=O (sulfonyl) | 1365, 1180 | 1370 | Asymmetric/symmetric stretch |
| C=O (urea) | 1680 | 1675 | Amide I band |
| N–H (urea) | 3320 | – | Stretch (NH free) |
| C–O–C (methoxy) | 1105 | 1110 | Asymmetric stretch |
The amide I band at 1680 cm⁻¹ (FTIR) confirms the urea carbonyl’s resonance with adjacent nitrogen lone pairs, while the absence of N–H stretching above 3400 cm⁻¹ suggests hydrogen bonding involvement . The sulfonyl group’s asymmetric stretch at 1365 cm⁻¹ matches computed values for S=O bonds (1.43 Å). Raman spectroscopy highlights the sulfonyl chloride’s symmetric stretch at 1370 cm⁻¹, absent in non-chlorinated analogs . Methoxy C–O–C vibrations at 1105 cm⁻¹ are consistent with –OCH₃ groups in a staggered conformation .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)carbamoylamino]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O5S/c1-20-9-7-16(8-10-21-2)13(17)15-11-3-5-12(6-4-11)22(14,18)19/h3-6H,7-10H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQBIEGSQVUCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373502 | |
| Record name | 4-{[Bis(2-methoxyethyl)carbamoyl]amino}benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680185-48-2 | |
| Record name | 4-{[Bis(2-methoxyethyl)carbamoyl]amino}benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Sulfonic Acid or Sulfide Precursors
A key step in preparing sulfonyl chloride derivatives, including the benzenesulfonyl chloride moiety, is the chlorination of corresponding sulfonic acid or sulfide intermediates. According to US Patent US7772403B2, the process involves:
- Oxidation of sulfide precursors with hydrogen peroxide (typically 35% aqueous solution, about 1 equivalent).
- Subsequent chlorination using chlorine gas in a controlled environment.
- The reaction is performed in solvents such as aqueous acetic acid or mixtures of water with inert solvents like chloroform or dichloromethane, sometimes with added acetic acid (5-15% water content).
- Temperature control is critical, typically between 0°C and 20°C, to optimize yield and minimize side reactions.
- Chlorine gas is passed into the stirred reaction mixture until a persistent green color indicates completion.
- The process uses about 2.0 to 2.8 equivalents of chlorine gas, which is lower than traditional methods, reducing hydrogen chloride emissions and improving environmental safety.
- The product sulfonyl chlorides are obtained in excellent yield and purity.
This method is applicable for preparing hydantoin sulfonyl chlorides and structurally related sulfonyl chloride derivatives, which would include benzenesulfonyl chloride derivatives with urea substituents.
Esterification and Transesterification Routes
In some cases, sulfonate esters can be prepared by esterification of sulfonic acids or transesterification involving sulfonate esters and alcohols. For example, methyl benzenesulfonate is prepared by reacting benzene sulfonyl chloride with sodium methoxide in methanol at 25-35°C, followed by neutralization, filtration, and methanol removal. Although this method is for methyl benzenesulfonate, similar esterification principles can be adapted for preparing intermediates or protecting groups in the synthesis of the target compound.
Purification and Characterization
- After synthesis, the product is purified by filtration, washing, and recrystallization.
- Activated carbon may be used for decolorization to obtain a colorless, transparent product.
- Purity is confirmed by chromatographic techniques (GC, HPLC) and spectroscopic methods (NMR, IR).
- Yields are typically high (often >90%) with optimized reaction conditions.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Key Parameters | Outcome |
|---|---|---|---|---|
| 1 | Oxidation of sulfide precursor | Hydrogen peroxide (35% aq.), ~1 equiv., aqueous acetic acid | 0-20°C, 5-15% water in acetic acid | Sulfoxide or sulfinic acid intermediate |
| 2 | Chlorination to sulfonyl chloride | Chlorine gas, 2.0-2.8 equiv., stirring | 0-20°C, until green coloration | Benzenesulfonyl chloride derivative |
| 3 | Nucleophilic substitution with urea derivative | Bis(2-methoxyethyl)urea or amine, base (e.g. triethylamine) | 0-25°C, inert solvent (DCM, DMF) | This compound |
| 4 | Purification | Filtration, activated carbon decolorization, recrystallization | Ambient temperature | High purity, colorless product |
Research Findings and Notes
- The chlorination method described in US7772403B2 offers an environmentally improved process with reduced chlorine equivalents and HCl emissions, enhancing industrial applicability.
- Esterification methods for sulfonate esters, such as methyl benzenesulfonate preparation, provide insights into handling sulfonyl chloride intermediates and their derivatives.
- The nucleophilic aromatic substitution (SNAr) reaction conditions for arylsulfonates and amines provide a framework for the urea substitution step.
- Reaction monitoring by gas chromatography (GC) and nuclear magnetic resonance (NMR) ensures high purity and yield.
- The overall synthetic route is scalable for industrial production with careful control of temperature, reagent equivalents, and purification steps.
Chemical Reactions Analysis
Types of Reactions
4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Bases: Triethylamine, sodium hydroxide
Conditions: Room temperature, stirring for several hours
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Sulfonic Acid: Hydrolysis of the compound results in the formation of the corresponding sulfonic acid.
Scientific Research Applications
Synthesis of Sulfonamides
One of the primary applications of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride is in the synthesis of sulfonamide compounds. Sulfonamides are important in medicinal chemistry due to their antibacterial properties. The compound can react with amines to form sulfonamides, which are utilized in antibiotic drugs.
Bioconjugation Techniques
The compound's sulfonyl chloride group can be employed in bioconjugation strategies, where it reacts with nucleophilic sites on biomolecules (e.g., proteins, peptides). This allows for the modification of biological molecules for therapeutic or diagnostic purposes. For instance, it can be used to label antibodies or enzymes with fluorescent markers or other functional groups.
Drug Development
Research has indicated that derivatives of benzenesulfonyl chlorides exhibit significant biological activities, including anti-inflammatory and anticancer properties. The application of this compound in drug design could lead to the development of new therapeutic agents targeting various diseases.
Case Study 1: Synthesis of Antibacterial Agents
A study demonstrated the use of this compound in synthesizing novel sulfonamide derivatives with enhanced antibacterial activity against resistant strains of bacteria. The derivatives were tested for their efficacy and showed promising results compared to traditional sulfonamides.
Case Study 2: Bioconjugation for Targeted Drug Delivery
In another research effort, this compound was utilized to create bioconjugates that target cancer cells specifically. By attaching the sulfonamide to a targeting ligand via its reactive sulfonyl chloride group, researchers developed a targeted delivery system that increased the therapeutic index while reducing side effects.
Data Table: Comparison of Applications
| Application Type | Description | Example Use Case |
|---|---|---|
| Synthesis of Sulfonamides | Formation of antibacterial agents through nucleophilic substitution | Development of new antibiotics |
| Bioconjugation Techniques | Modification of biomolecules for enhanced functionality | Labeling antibodies for imaging |
| Drug Development | Creation of new therapeutic agents based on biological activity | Anticancer drug design |
Mechanism of Action
The mechanism of action of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride is compared to structurally related benzenesulfonyl chlorides and urea derivatives. Key distinctions arise from variations in substituents on the urea group and the sulfonyl chloride core.
Table 1: Structural and Functional Comparison
*Molecular formula inferred from structural analysis due to lack of explicit data in evidence.
Key Findings:
Reactivity: The target compound’s sulfonyl chloride group is highly reactive, similar to other benzenesulfonyl chlorides (e.g., 4-(acetylamino)benzenesulfonyl chloride), but the bis(2-methoxyethyl)ureido group reduces steric hindrance compared to bulkier substituents like pyridin-2-yl (). This enhances its utility in coupling reactions . In contrast, 4-(3,3-diethylureido)benzenesulfonyl chloride () exhibits lower solubility due to hydrophobic ethyl groups, limiting its use in aqueous systems.
Biological Activity: Methoxyethyl-substituted compounds (e.g., boronic acid derivatives in ) demonstrate enhanced inhibitory activity in fungal histone deacetylase (HDAC) assays.
Safety and Handling: Like most sulfonyl chlorides, the target compound is likely corrosive and requires handling precautions (e.g., avoiding skin contact, using inert atmospheres for storage) akin to 4-(2-amino ethyl) benzene sulphonyl fluoride hydrochloride () and benzenesulfonyl chloride (UN 2225, ).
Synthetic Applications: The bis(2-methoxyethyl) group improves solubility in organic-aqueous mixed solvents, distinguishing it from 4-(acetylamino)benzenesulfonyl chloride, which requires stringent anhydrous conditions during synthesis .
Biological Activity
4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride is a compound with significant potential in medicinal chemistry, particularly due to its structural features that facilitate interactions with biological targets. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H19ClN2O5S
- Molecular Weight : 350.82 g/mol
- CAS Number : 680185-48-2
The compound features a sulfonyl chloride group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it a valuable scaffold for drug design.
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its ability to engage in hydrogen bonding and other non-covalent interactions with target proteins. This is particularly relevant in the context of enzyme inhibition and receptor binding.
Key Mechanisms:
- Hydrogen Bonding : The urea moiety facilitates strong hydrogen bonding interactions with amino acid residues in target proteins, enhancing binding affinity.
- Covalent Modification : The sulfonyl chloride group can react with nucleophilic sites in proteins, potentially leading to irreversible inhibition of enzyme activity.
Inhibition of Carbonic Anhydrase IX
Recent studies have highlighted the compound's potential as a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. The inhibition of CA IX can disrupt tumor pH regulation and promote apoptosis in cancer cells.
This study indicates that the compound exhibits significant cytotoxicity against HepG2 liver cancer cells, attributed to its ability to inhibit CA IX effectively.
Phosphodiesterase-4 (PDE4) Inhibition
The compound has also been investigated for its role as a phosphodiesterase-4 (PDE4) inhibitor. PDE4 is involved in the degradation of cyclic AMP (cAMP), a critical signaling molecule in inflammatory responses.
- Therapeutic Implications : PDE4 inhibitors are being explored for treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to enhance cAMP levels and reduce inflammation.
Case Studies and Research Findings
-
Case Study on Cancer Treatment :
- A recent investigation into urea derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting tumor growth in preclinical models. The study emphasized the importance of the urea moiety in enhancing bioactivity through effective protein-ligand interactions .
- Toxicological Evaluation :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of a urea precursor. A general approach involves reacting a substituted urea derivative (e.g., 1-(2-methoxyethyl)-3-phenylurea) with chlorosulfonic acid in a solvent like carbon tetrachloride at 0–5°C for 4–6 hours . Key factors include maintaining low temperatures to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride group) and slow addition of reagents to control exothermicity. Post-reaction, the product is precipitated in ice water and purified via solvent extraction (e.g., methylene chloride) and vacuum drying .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm the presence of methoxyethyl groups (δ ~3.3–3.5 ppm for OCHCH) and the sulfonyl chloride moiety (δ ~7.8–8.2 ppm for aromatic protons adjacent to SOCl) .
- FT-IR : Peaks at ~1360 cm (asymmetric S=O stretch) and 1170 cm (symmetric S=O stretch) confirm the sulfonyl chloride group .
- Elemental Analysis : Verify C, H, N, S, and Cl percentages against theoretical values.
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The sulfonyl chloride group is moisture-sensitive. Store under inert gas (argon) in a dry, cool environment (<10°C) to prevent hydrolysis to the sulfonic acid . Use desiccants and airtight containers. Avoid prolonged exposure to light, as UV radiation may degrade the urea linkage .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress byproducts like sulfonic acid or dimerization?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures below 10°C to slow hydrolysis.
- Solvent Choice : Use anhydrous solvents (e.g., CCl or CHCl) with molecular sieves to scavenge trace water .
- Catalytic Additives : Introduce a small amount of DMF (0.1–0.5 eq) to activate chlorosulfonic acid, improving reaction efficiency and reducing side reactions .
- Workup Strategy : Quench the reaction in ice water with vigorous stirring to minimize localized acid buildup, which accelerates hydrolysis .
Q. What analytical techniques resolve contradictions in spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from residual solvents or incomplete purification.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] or [M-Cl]) to rule out impurities.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- X-ray Crystallography : Definitive structural confirmation if crystalline material is obtainable .
Q. How does the electronic nature of the bis(2-methoxyethyl)ureido group influence reactivity in nucleophilic substitutions?
- Methodological Answer : The methoxyethyl groups donate electron density via oxygen lone pairs, stabilizing the urea carbonyl and adjacent sulfonyl chloride. This increases electrophilicity at the sulfur atom, enhancing reactivity toward amines or alcohols in nucleophilic substitutions. Computational studies (DFT) can map charge distribution to predict regioselectivity in reactions .
Q. What strategies mitigate toxicity risks during biological activity assays involving this compound?
- Methodological Answer :
- In Silico Screening : Use tools like PubChem’s bioactivity databases to predict toxicity profiles before in vitro testing .
- Safe Handling : Employ fume hoods, gloves, and eye protection due to skin/eye corrosion risks (H314) .
- Dose Optimization : Start with low concentrations (µM range) in cell-based assays, monitoring for apoptosis or necrosis markers .
Methodological Design Considerations
Q. How can researchers design kinetic studies to probe hydrolysis rates of the sulfonyl chloride group?
- Methodological Answer :
- pH-Dependent Studies : Monitor hydrolysis via UV-Vis at λ = 260–280 nm (sulfonic acid formation) under varying pH (1–7) .
- Temperature Gradients : Use Arrhenius plots to calculate activation energy (E) for hydrolysis in aqueous/organic solvent mixtures .
Q. What computational tools predict reactivity in derivatization reactions (e.g., coupling with amines)?
- Methodological Answer :
- Density Functional Theory (DFT) : Simulate transition states for sulfonamide bond formation using software like Gaussian or ORCA .
- Machine Learning Models : Train on datasets (e.g., Reaxys) to predict yields based on amine nucleophilicity and solvent polarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
